![molecular formula C7H9NO B094101 2,6-Dimethylpyridine N-oxide CAS No. 1073-23-0](/img/structure/B94101.png)
2,6-Dimethylpyridine N-oxide
Overview
Description
2,6-Dimethylpyridine N-oxide is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a derivative of pyridine with two methyl groups at the 2 and 6 positions and an N-oxide functional group.
Synthesis Analysis
The synthesis of related compounds to this compound has been reported in the literature. For instance, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized through a Ritter synthesis, and its N-oxide derivative was obtained by oxidation with oxone . Another related compound, 2,4-dimethyl-3-pyridinol, and its derivatives were synthesized from corresponding 3-bromopyridine precursors, with the methoxy derivative being prepared via a Baeyer-Villiger reaction .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been determined using single-crystal X-ray diffraction methods. For example, the crystal structure of dimethylbis(2-pyridinethiolato-N-oxide)tin(IV) was found to have a skew-trapezoidal bipyramidal coordination geometry at tin . The crystal structure of 2,6-dimethyl-4-nitropyridine N-oxide (DMNPO) revealed a monoclinic structure with a system of C–H⋯O hydrogen bonds forming a two-dimensional network .
Chemical Reactions Analysis
The reactivity of this compound and its derivatives has been explored in various studies. For instance, the coordination chemistry of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide with Eu(NO3)3 was examined, showing that the ligand chelates in a tridentate fashion on Eu(III) . The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to this compound, was studied in the context of their antioxidant properties and their reactions with peroxyl radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been characterized using various spectroscopic methods. The vibrational properties of DMNPO were studied using IR and Raman spectroscopy, revealing characteristic features and shifts in the C–H and N–O stretching modes due to strong C–H⋯O hydrogen bonds . The hydrogen bonding in complexes of this compound with pentachlorophenol was investigated, showing that the N-oxide group accepts hydrogen bonds from two molecules of pentachlorophenol .
Scientific Research Applications
Coordination Polymers with Silver(I) Salts : It reacts with silver(I) salts to generate coordination polymers, where the N-oxide oxygen bridges two silver atoms. This reaction is influenced by steric factors rather than electronic effects (Puttreddy & Steel, 2014).
Antihypoxic Activity : Exhibits significant antihypoxic activity in various models of acute hypoxia, suggesting its potential as an antihypoxant for further experimental studies (Vasetska, Prodanchuk, & Zhminko, 2022).
Study in Hydrogen Bonding : Analyzed in a complex with 4-toluenesulphonic acid, providing insights into OHO hydrogen bond and proton transfer in such complexes (Dega-Szafran et al., 1999).
Complexes with Lanthanide Iodides : Formed complexes with lanthanide iodides, investigated for their chemical and infrared properties, suggesting potential in materials science (Ramakrishnan & Soundararajan, 1977).
Effects on Tetrahymena Pyriformis Cells : Caused functional and morphostructural changes in Tetrahymena Pyriformis cells, indicating its biological activity and potential toxic effects (Vasetska, 2021).
Probe for Surface Acidity of Metal Oxides : Used to understand the surface acidity of oxides, contributing to studies in catalysis and surface science (Morterra, Cerrato, & Meligrana, 2001).
Oxidation to Pyridine 2, 6-dicarboxylic Acid : Serves as a starting material for synthesizing pyridine 2, 6-dicarboxylic acid, demonstrating its utility in organic synthesis (Zhang et al., 2010).
Modifying Cytogenetic Effects : Investigated for its ability to modify cytogenetic effects in mice, indicating its genetic and cellular impact (Vasetska et al., 2021).
Synthesis and Characterization : Its synthesis and characterization have been explored, contributing to the understanding of its chemical properties and potential industrial applications (Singh, Lesher, & Pennock, 1990).
Corrosion Inhibition : Demonstrated as an effective inhibitor for aluminum corrosion in various solutions, suggesting applications in material science and corrosion control (Padash et al., 2020).
Mechanism of Action
Mode of Action
It’s known that n-oxides, in general, can act as electron donors due to the presence of the n-o moiety . This property allows them to interact with various biological targets, potentially leading to various biochemical changes.
Biochemical Pathways
N-oxides are known to participate in various biochemical reactions due to their unique push-pull property .
Result of Action
It has been found to show antihypoxic activity in experimental models of acute hypoxia .
Action Environment
Also, dust formation should be avoided, and adequate ventilation should be ensured during handling .
Safety and Hazards
2,6-Dimethylpyridine N-oxide is harmful if swallowed and causes skin and eye irritation. It should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented. Non-sparking tools should be used, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
2,6-dimethyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDGFHXPUOJZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061462 | |
Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073-23-0 | |
Record name | 2,6-Dimethylpyridine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Lutidine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylpyridine N-oxide | |
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Record name | 2,6-Dimethylpyridine N-oxide | |
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Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
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Record name | Pyridine, 2,6-dimethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.751 | |
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Record name | 2,6-Lutidine N-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY6T788D7N | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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